![molecular formula C19H16O2 B14319009 2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro- CAS No. 109881-37-0](/img/structure/B14319009.png)
2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- is a complex organic compound with a unique spirobiindene structure. This compound is characterized by its two indene units connected through a spiro carbon, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- typically involves the reaction of indene derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the spiro formation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol: Another spirobiindene derivative with different functional groups.
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: Known for its use in the preparation of brominated derivatives.
Uniqueness
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- is unique due to its specific functional groups and the stability provided by the spiro carbon. This makes it a valuable compound for various synthetic and industrial applications .
特性
CAS番号 |
109881-37-0 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
2,2'-spirobi[1,3-dihydroindene]-5,5'-dicarbaldehyde |
InChI |
InChI=1S/C19H16O2/c20-11-13-1-3-15-7-19(9-17(15)5-13)8-16-4-2-14(12-21)6-18(16)10-19/h1-6,11-12H,7-10H2 |
InChIキー |
VPVBRPGAAPMUKK-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CC13CC4=C(C3)C=C(C=C4)C=O)C=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}benzene](/img/structure/B14318927.png)
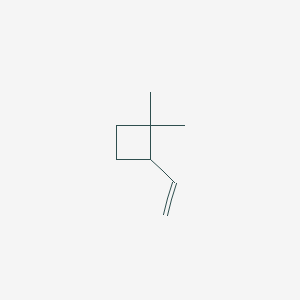
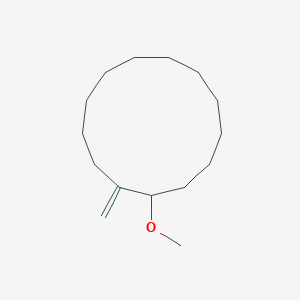
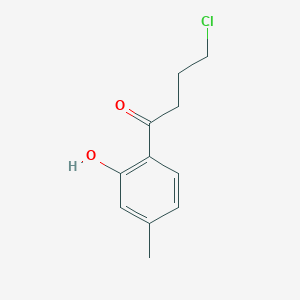

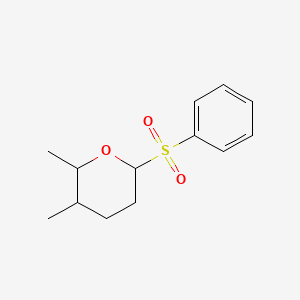

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
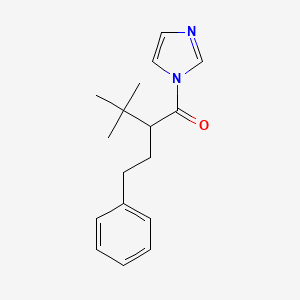
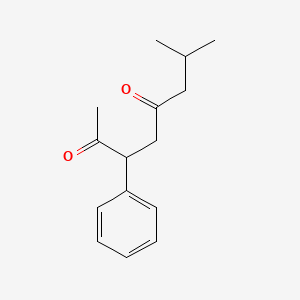
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
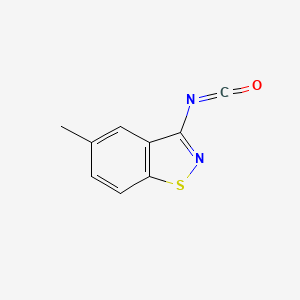
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
